

ANI-7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ANI-7	
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An In-depth Review of the Chemical Structure, Properties, and Anticancer Activity of the Aryl Hydrocarbon Receptor Agonist **ANI-7**

Abstract

ANI-7, with the chemical name (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, is a potent and selective activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] This compound has demonstrated significant antiproliferative activity in a range of cancer cell lines, with particular efficacy against specific subtypes of breast cancer.[1][2] Its mechanism of action involves the induction of CYP1-metabolizing enzymes, leading to DNA damage, activation of the checkpoint kinase 2 (Chk2), and subsequent S-phase cell cycle arrest and apoptosis in sensitive cancer cells.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to ANI-7, intended for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

ANI-7 is a synthetic acrylonitrile derivative with a distinct chemical structure that facilitates its interaction with the Aryl Hydrocarbon Receptor.

Chemical Name: (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile[2] CAS Number: 931417-26-4[1]

A summary of the key physicochemical properties of ANI-7 is presented in Table 1.



Property	Value	Reference
Molecular Formula	C13H8Cl2N2	Calculated
Molecular Weight	275.13 g/mol	Calculated
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]

Table 1: Physicochemical Properties of ANI-7

Pharmacological Properties and Mechanism of Action

ANI-7 functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The activation of AhR by **ANI-7** initiates a cascade of downstream events that contribute to its anticancer effects.

Antiproliferative Activity

ANI-7 exhibits selective and potent growth inhibition against various cancer cell lines, particularly those of breast cancer origin. The half-maximal growth inhibition (GI₅₀) values for a panel of breast cancer cell lines are detailed in Table 2.



Cell Line	Gl50 (μM)	Reference
T47D	0.16	[1]
ZR-75-1	0.38	[1]
MCF-7	0.56	[1]
SKBR3	0.28	[1]
MDA-MB-468	0.32	[1]
BT20	1.0	[1]
BT474	2.0	[1]
MDA-MB-231	17.0	[1]
MCF10A (non-cancerous)	26.0	[1]
MCF-7/VP16 (drug-resistant)	0.21	[1]

Table 2: Antiproliferative Activity of ANI-7 in Breast Cancer Cell Lines

Notably, **ANI-7** demonstrates significantly lower potency against the non-cancerous breast epithelial cell line MCF10A, indicating a degree of selectivity for cancer cells.[1] Furthermore, its activity is retained in the drug-resistant MCF-7/VP16 cell line.[1]

Mechanism of Action

The anticancer activity of **ANI-7** is mediated through the activation of the AhR signaling pathway. Upon binding to AhR, **ANI-7** induces the expression of cytochrome P450 (CYP) 1-metabolizing mono-oxygenases.[1] This leads to a series of cellular events culminating in cell cycle arrest and apoptosis.

- DNA Damage: Treatment with ANI-7 results in a significant increase in the levels of γH2AX, a marker of DNA double-strand breaks.[1]
- Chk2 Activation: **ANI-7** treatment leads to a substantial increase in the phosphorylation of Checkpoint Kinase 2 (Chk2), a key transducer in the DNA damage response pathway.[1]





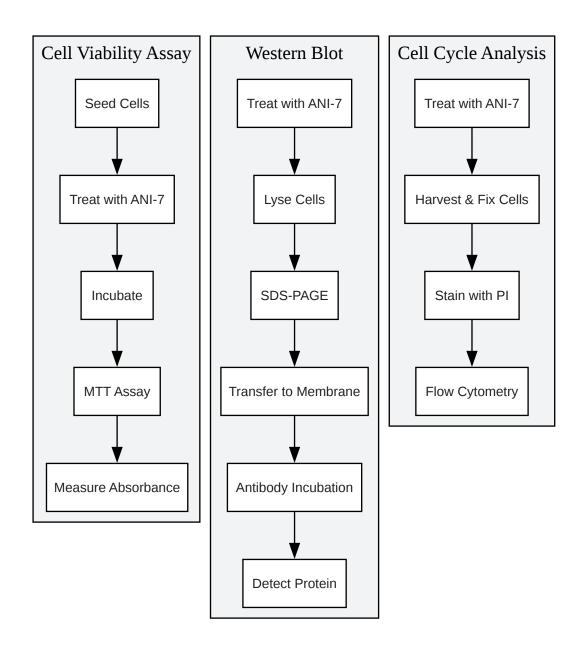


• Cell Cycle Arrest: In sensitive cell lines such as MDA-MB-468, **ANI-7** induces a significant arrest in the S-phase and G2/M phases of the cell cycle.[1]

The proposed signaling pathway for **ANI-7**'s mechanism of action is depicted in the following diagram.







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References

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